molecular formula C8H20N2O3 B1606433 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol CAS No. 60487-26-5

2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol

Cat. No. B1606433
CAS RN: 60487-26-5
M. Wt: 192.26 g/mol
InChI Key: AJTNPTIVLIQFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2’-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol” is a chemical compound with the molecular formula C8H20N2O3 . It is also known as “2,2’- (ethane-1,2-diyldiimino)bisethanol” or "N,N-bis (2-hydroxyethyl)ethylenediamine" .


Molecular Structure Analysis

The molecular structure of this compound consists of two hydroxyethyl groups attached to an ethylenediamine core . This gives the molecule its unique properties and reactivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.256 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 375.1±27.0 °C at 760 mmHg, and a flash point of 180.7±23.7 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Corrosion Inhibition

One significant application of diamine derivatives like 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol (DAME) is in the inhibition of mild steel corrosion in hydrochloric acid solutions. DAME has demonstrated excellent inhibitory action, achieving up to 91.7% efficiency at certain concentrations. This substance acts as a mixed-type inhibitor, adhering to the steel surface according to Langmuir’s adsorption isotherm, showcasing its potential in protecting industrial metal components against corrosive environments (Herrag et al., 2010).

Polymerization Catalyst

Another area of application is in polymer science, where derivatives of 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol serve as catalysts or co-catalysts in the polymerization of ethylene to produce polyethylene with varying branch densities. This capability to adjust polymer properties such as molecular weight and distribution enhances the material's mechanical properties and processability, opening doors to tailored plastic products for specific industrial applications (Lu et al., 2006).

Ethylene Oligomerization

Additionally, certain nickel(II) complexes derived from the reaction of 2-aminoethanol and its derivatives have shown to be active catalysts in ethylene oligomerization. These complexes facilitate the production of butenes and hexenes, indicating their potential in synthesizing valuable hydrocarbons for fuel and industrial chemical production. The catalytic activity and product distribution are influenced by the structure of the ligand and the reaction conditions, which provides a pathway to optimize the process for specific outcomes (Ngcobo & Ojwach, 2017).

Recycling of Polyethylene Terephthalate (PET)

Research has also explored the aminolytic depolymerization of PET waste using derivatives of 2-aminoethanol. This process converts PET waste into valuable products like bis(2-hydroxypropyl)terephthalamide, which can then be used to synthesize other useful materials. This approach not only offers a method to recycle plastic waste but also provides a source of raw materials for the production of high-value chemicals and polymers (Shah & Shukla, 2012).

properties

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O3/c11-6-2-9-1-3-10(4-7-12)5-8-13/h9,11-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTNPTIVLIQFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCO)CCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209224
Record name 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol

CAS RN

60487-26-5
Record name 2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60487-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060487265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[2-[(2-hydroxyethyl)amino]ethyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[2-[Bis(2-hydroxyethyl)amino]ethylamino]ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2S8F7R5F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Reactant of Route 2
Reactant of Route 2
2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Reactant of Route 3
Reactant of Route 3
2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Reactant of Route 4
Reactant of Route 4
2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Reactant of Route 5
Reactant of Route 5
2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol
Reactant of Route 6
Reactant of Route 6
2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.